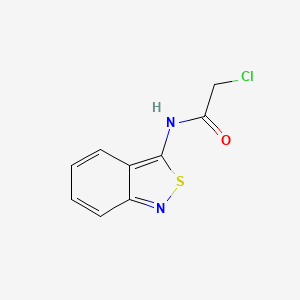

N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide

Description

Structure

3D Structure

Properties

CAS No. |

67019-19-6 |

|---|---|

Molecular Formula |

C9H7ClN2OS |

Molecular Weight |

226.68 g/mol |

IUPAC Name |

N-(2,1-benzothiazol-3-yl)-2-chloroacetamide |

InChI |

InChI=1S/C9H7ClN2OS/c10-5-8(13)11-9-6-3-1-2-4-7(6)12-14-9/h1-4H,5H2,(H,11,13) |

InChI Key |

CRZZQNHPLRAZBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(SN=C2C=C1)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2,1-benzisothiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The benzisothiazole ring can undergo oxidation or reduction under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products with different functional groups replacing the chlorine atom.

Oxidation: Oxidized derivatives of the benzisothiazole ring.

Reduction: Reduced derivatives of the benzisothiazole ring.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide has been studied for its potential as an antimicrobial agent . Research indicates that compounds derived from benzisothiazole exhibit significant antibacterial and antifungal properties.

Case Study: Antibacterial Activity

A study highlighted the synthesis of benzisothiazole derivatives, which demonstrated potent activity against various bacterial strains, including multi-drug resistant Acinetobacter baumannii . The mechanism of action involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Agricultural Applications

In agriculture, this compound has shown promise as an antifungal agent . Its application in crop protection can help mitigate fungal infections that threaten agricultural productivity.

Case Study: Crop Protection

Research has indicated that derivatives of benzisothiazole can effectively protect crops from fungal pathogens. For instance, studies have explored the efficacy of these compounds in field trials, demonstrating significant reductions in disease incidence compared to untreated controls .

Materials Science

The compound is also utilized in materials science , particularly in the development of advanced materials such as polymers and coatings. Benzisothiazole derivatives are known for their unique properties that enhance material performance.

Applications in Polymer Chemistry

Benzisothiazole compounds have been incorporated into polymer matrices to improve thermal stability and mechanical strength. Research has shown that these additives can significantly enhance the properties of commercial polymers used in various applications .

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Crystallography

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂)

- Structure : Features a 2-chloroacetamide group attached to a benzoyl-substituted chlorophenyl ring.

- Crystal Packing : Forms centrosymmetric dimers via C–H···O interactions (distance < van der Waals radii sum by 0.1 Å) and intramolecular N–H···O hydrogen bonds. Chlorine atoms participate in dispersive interactions .

- Relevance : Demonstrates how substituents on aromatic rings (e.g., benzoyl vs. benzisothiazole) influence molecular packing and intermolecular forces.

N-(1,3-Benzothiazol-2-yl)acetamide (C₉H₈N₂OS)

- Structure : Contains a benzothiazole core (sulfur and nitrogen in a 1,3-arrangement) with an unsubstituted acetamide group.

- Crystal Packing : Exhibits hydrogen bonding between the acetamide NH and benzothiazole sulfur, a feature absent in chloroacetamide derivatives .

- Relevance : Highlights the impact of halogenation (chlorine in acetamide) on hydrogen-bonding capacity and reactivity.

Comparative Data Table

Biological Activity

N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide is a compound that has attracted considerable attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, antitumor, and potential neuropharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzisothiazole moiety linked to a chloroacetamide group. The synthesis typically involves the reaction of benzisothiazole derivatives with chloroacetyl chloride under basic conditions. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacteria Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 3.9 | Strong |

| Escherichia coli | 15.6 | Moderate |

| Bacillus subtilis | 7.8 | Strong |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity against strains like Candida albicans. Preliminary results suggest moderate inhibitory effects with MIC values around 20 µg/mL, indicating potential as an antifungal agent .

Antitumor Activity

Research has also explored the antitumor potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis |

| A549 (Lung) | 15.0 | Cell Cycle Arrest |

These findings suggest that this compound may play a role in cancer therapy by targeting specific cellular pathways .

Neuropharmacological Effects

Emerging evidence indicates that compounds derived from benzisothiazole may possess neuropharmacological properties. Studies assessing the effects on neurotransmitter systems have shown that this compound interacts with serotonin and dopamine receptors, which could be beneficial in treating psychiatric disorders without the typical side effects associated with conventional antipsychotics .

Case Studies and Clinical Relevance

A notable case study involved the administration of a related benzisothiazole derivative in patients with treatment-resistant schizophrenia. The compound demonstrated efficacy in reducing symptoms without significant extrapyramidal side effects, highlighting the potential for this compound in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,1-benzisothiazole-3-yl)-2-chloroacetamide derivatives?

- The synthesis typically involves reacting substituted benzisothiazol-2-amines with chloroacetyl chloride under controlled conditions. For example, N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives are synthesized by dissolving substituted benzothiazol-2-amine in tetrahydrofuran (THF), adding triethylamine as a base, and dropwise addition of chloroacetyl chloride under ice-bath conditions. The product is purified via recrystallization .

- Alternative methods include refluxing 2-aminobenzothiazole with chloroacetyl chloride in dry benzene, followed by washing with sodium bicarbonate and water .

Q. How are structural features of this compound characterized?

- X-ray crystallography reveals planar geometry in the benzisothiazole core, with intramolecular hydrogen bonds (N–H⋯O) stabilizing the structure. The chloroacetamide group adopts a trans conformation, and C–H⋯O and C–H⋯π interactions contribute to crystal packing .

- Key angles include the N–C–C–Cl torsion angle (-12.1°), indicating partial planarity between the chloroacetamide and benzisothiazole moieties .

Q. What in vitro assays are used to evaluate antimicrobial activity of this compound class?

- Antimicrobial potential is assessed via tube dilution methods against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined by serial dilution .

Advanced Research Questions

Q. How do molecular docking studies inform the design of bioactive derivatives?

- Docking tools like GLIDE (Schrödinger) predict binding modes of derivatives with target proteins (e.g., topoisomerase II, PDB ID:1JIJ). Docking scores correlate with experimental bioactivity; for example, electron-withdrawing substituents (e.g., –Br) enhance interactions with hydrophobic pockets in enzyme active sites .

- Key parameters include ligand-receptor binding energy (ΔG) and hydrogen-bonding distances (<3.0 Å) between the chloroacetamide group and catalytic residues .

Q. What structural factors influence the compound’s antiproliferative activity against cancer cells?

- Derivatives with para-brominated aromatic rings exhibit enhanced cytotoxicity against MCF7 breast cancer cells (IC₅₀: 12–18 µM) compared to non-halogenated analogs. The chloroacetamide moiety facilitates DNA intercalation or kinase inhibition, as shown in SRB assays .

- Structure-activity relationship (SAR) studies highlight the importance of halogenation and planarity for disrupting cancer cell proliferation .

Q. How do crystallographic findings resolve contradictions in reported bioactivity data?

- Discrepancies in antimicrobial potency between derivatives may arise from differences in crystal packing. For example, centrosymmetric dimers formed via C–H⋯O interactions in the solid state reduce solubility, thereby lowering in vitro activity despite favorable docking scores .

- Adjusting substituents (e.g., replacing –Br with –CF₃) can disrupt dimerization, improving bioavailability .

Q. What experimental strategies mitigate toxicity risks during preclinical development?

- Risk assessments under CEPA 1999 recommend monitoring exposure levels due to 2-chloroacetamide’s potential hepatotoxicity. Substituting the chloro group with less reactive moieties (e.g., trifluoromethyl) reduces electrophilicity while retaining bioactivity .

- In vitro cytotoxicity screening (e.g., HepG2 cell viability assays) identifies safer derivatives before in vivo testing .

Methodological Considerations

- Synthesis Optimization : Use triethylamine to neutralize HCl byproducts and prevent side reactions during chloroacetylation .

- Crystallography : Employ MoKα radiation (λ = 0.71073 Å) for high-resolution data collection. Refinement with SHELX or PLATON validates hydrogen-bonding networks .

- Docking Protocols : Validate docking poses via molecular dynamics (MD) simulations to account for protein flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.